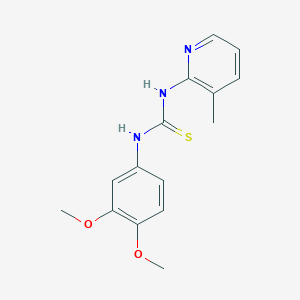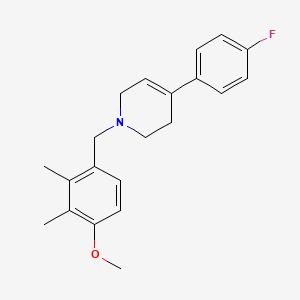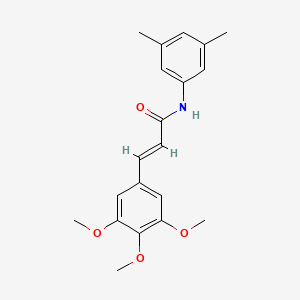![molecular formula C16H14FNO4 B5726161 methyl 4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5726161.png)
methyl 4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}benzoate, commonly known as MFE, is a chemical compound that belongs to the class of benzoate esters. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MFE is primarily used as a research tool in the development of new drugs and as a probe in biological studies.
Mechanism of Action
The mechanism of action of MFE is not well understood. However, it is believed that MFE exerts its biological effects by interacting with various biological targets such as enzymes and receptors. MFE has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been shown to bind to various receptors such as the serotonin receptor.
Biochemical and Physiological Effects:
MFE has been shown to have various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities. MFE has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of MMPs, enzymes that play a key role in the degradation of extracellular matrix proteins. MFE has been shown to exhibit cytotoxic activity against various cancer cell lines. It has also been shown to exhibit antiviral activity against the influenza virus.
Advantages and Limitations for Lab Experiments
MFE has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. MFE is stable under normal laboratory conditions and can be stored for extended periods. MFE is also relatively inexpensive compared to other research tools such as antibodies and recombinant proteins. However, MFE has certain limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. MFE also has limited selectivity for certain biological targets, which can limit its usefulness in certain studies.
Future Directions
MFE has several potential future directions. It can be used as a starting point for the development of new drugs with potential therapeutic applications. MFE can also be modified to improve its selectivity for certain biological targets. Further studies are needed to understand the mechanism of action of MFE and its potential applications in various fields. MFE can also be used in combination with other research tools such as antibodies and recombinant proteins to study complex biological systems.
Synthesis Methods
MFE is synthesized by reacting methyl 4-hydroxybenzoate with 2-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with ethyl oxalyl chloride to form the final product, MFE. The synthesis method is straightforward and can be easily scaled up for large-scale production.
Scientific Research Applications
MFE has found various applications in scientific research. It is primarily used as a research tool in the development of new drugs. MFE acts as a scaffold for the design of new compounds with potential therapeutic applications. It has been used as a starting point for the development of new anticancer, anti-inflammatory, and antiviral drugs. MFE has also been used as a probe in biological studies. It is used to study the interaction of drugs with various biological targets such as enzymes and receptors.
properties
IUPAC Name |
methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c1-21-16(20)11-6-8-12(9-7-11)22-10-15(19)18-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUVSZIGTBELLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-[1,2,4]triazolo[4,3-a]pyrimidin-5-ylpiperazin-1-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5726081.png)
![1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride](/img/structure/B5726084.png)
![7-benzyl-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5726086.png)
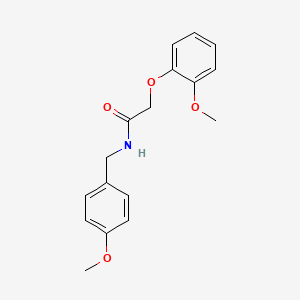
![2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5726114.png)

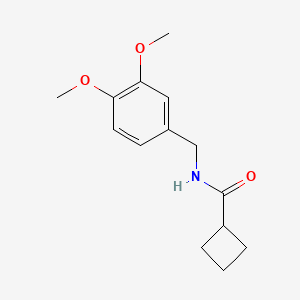
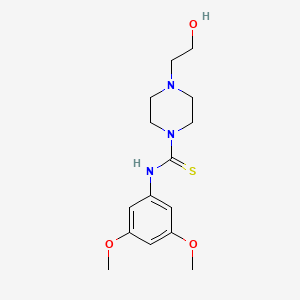
![2-(ethylthio)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5726142.png)

![4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5726148.png)
